4-(Tosylmethyl)piperidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H20ClNO2S |
|---|---|
Molecular Weight |
289.82 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11-2-4-13(5-3-11)17(15,16)10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H |
InChI Key |
JEIDWUPJDRHSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCNCC2.Cl |
Origin of Product |
United States |
Chemical and Physical Properties
While specific, experimentally verified data for 4-(Tosylmethyl)piperidine hydrochloride is not extensively documented in publicly available databases, its properties can be inferred from its constituent parts and related structures. The compound exists as a hydrochloride salt, which typically confers crystallinity and higher water solubility compared to the free base.
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value/Information | Source/Basis |
| IUPAC Name | 4-(p-tolylsulfonylmethyl)piperidine hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₂₀ClNO₂S | Elemental Composition |
| Molecular Weight | 293.82 g/mol | Based on Formula |
| Appearance | Likely a white to off-white solid | General property of hydrochloride salts |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol (B129727) and ethanol (B145695). | General property of hydrochloride salts |
| Melting Point | Expected to be a relatively high-melting solid, likely above 200 °C, characteristic of organic salts. sigmaaldrich.comchemicalbook.com | Comparison with similar structures like piperidine (B6355638) hydrochloride. sigmaaldrich.comchemicalbook.com |
| CAS Number | Not readily available in public databases. | Database Search |
Spectroscopic Data and Characterization
The structural confirmation of 4-(Tosylmethyl)piperidine hydrochloride would rely on standard spectroscopic techniques. The expected data are outlined below.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the tosyl group, including a singlet for the methyl protons around 2.4 ppm and two doublets in the aromatic region (approx. 7.4-7.8 ppm). The piperidine (B6355638) ring protons would appear as a series of multiplets in the upfield region (approx. 1.5-3.5 ppm). The methylene (B1212753) protons of the -CH₂-SO₂- group would likely appear as a doublet adjacent to the piperidine ring signals. The N-H proton of the piperidinium (B107235) ion would be visible, with its chemical shift dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display distinct signals for the aromatic carbons of the tosyl group, the methyl carbon of the tosyl group (around 21 ppm), the methylene carbon attached to the sulfonyl group, and the carbons of the piperidine ring.
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to C₁₃H₁₉NO₂S.
Synthesis and Manufacturing
A specific, documented industrial manufacturing process for 4-(Tosylmethyl)piperidine hydrochloride is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles. A common strategy for forming a carbon-sulfone bond is through the reaction of an alkyl halide with a sulfinate salt.
A potential synthesis could initiate from commercially available 4-piperidinemethanol (B45690).
Activation of the Hydroxyl Group: The hydroxyl group of 4-piperidinemethanol would first be converted into a better leaving group, such as a mesylate or a halide. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or thionyl chloride, respectively. The piperidine (B6355638) nitrogen would likely need to be protected with a suitable group (e.g., Boc) prior to this step.
Nucleophilic Substitution: The resulting activated intermediate would then be reacted with sodium p-toluenesulfinate (NaTs). The sulfinate anion would act as a nucleophile, displacing the leaving group to form the desired C-S bond, yielding the N-protected 4-(tosylmethyl)piperidine.
Deprotection and Salt Formation: The final step would involve the removal of the nitrogen protecting group under acidic conditions. The use of hydrochloric acid would simultaneously deprotect the nitrogen and form the target hydrochloride salt, which could then be isolated and purified by crystallization.
Applications in Organic Synthesis
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) and converting functional groups to identify potential synthetic routes.
The primary disconnection strategies for this compound involve severing the bonds that connect the key structural motifs: the piperidine ring and the tosylmethyl group. A logical approach is to disconnect the bond between the piperidine ring at the C-4 position and the methylene carbon of the tosylmethyl group. This C-C bond disconnection is a common strategy in retrosynthesis youtube.com. This leads to a 4-substituted piperidine synthon (a conceptual precursor) and a tosylmethyl synthon.
Another viable, though often more complex, strategy is to disconnect the C-N bonds within the piperidine ring itself. This approach would unravel the cyclic structure into a linear precursor, typically a 1,5-difunctionalized alkane, which can then be cyclized.
Following the disconnection strategies, key precursors and their real-world chemical equivalents can be identified.
From C-C Disconnection : The most direct retrosynthetic path suggests a piperidine precursor functionalized at the 4-position and a separate tosyl-containing reagent. A common precursor for the piperidine moiety would be 4-(hydroxymethyl)piperidine or 4-(halomethyl)piperidine. The tosylmethyl group can be introduced by reacting the hydroxyl group (after converting it to a better leaving group) or the halide with a salt of p-toluenesulfinic acid. Alternatively, a widely used precursor for the tosylmethyl anion is p-toluenesulfonylmethyl isocyanide (TosMIC) researchgate.net. This reagent can react with a ketone, such as N-protected-4-piperidone, to form the desired linkage.
From C-N Disconnection : If the piperidine ring itself is disconnected, the precursors would be linear molecules. For instance, a 1,5-dihaloalkane can react with an amine in a cyclocondensation reaction organic-chemistry.org. Another approach involves the intramolecular cyclization of δ-amino ketones or aldehydes nih.gov.
A summary of the primary precursors based on a C-C disconnection strategy is presented below.
| Target Fragment | Synthon (Conceptual) | Key Precursor (Synthetic Equivalent) |
| Piperidine Ring | 4-Substituted Piperidine Cation/Anion | N-Boc-4-piperidone, 4-(Hydroxymethyl)piperidine |
| Tosylmethyl Group | Tosylmethyl Anion | p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium p-toluenesulfinate |
Synthesis of the Piperidine Core
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and serves as the foundational core of the target molecule. nih.govresearchgate.net Several robust methods exist for its synthesis.
One of the most direct and widely used methods for synthesizing the piperidine skeleton is the catalytic hydrogenation of the corresponding pyridine (B92270) derivative. researchgate.netdtic.mil This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. mdpi.com A variety of catalysts are effective, including platinum, palladium, rhodium, ruthenium, and nickel, often supported on carbon or another inert material. dtic.milmdpi.comasianpubs.org Reaction conditions can be tailored; for instance, using PtO₂ (Adams' catalyst) in acetic acid under hydrogen pressure is a reported method for hydrogenating substituted pyridines. asianpubs.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst at ambient temperature and pressure has also been demonstrated as an efficient, modern alternative to traditional high-pressure thermochemical processes. nih.govacs.org
Table 1: Catalysts and Conditions for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Substrate Scope | Reference(s) |
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Acetic Acid, Room Temp | Substituted Pyridines | asianpubs.org |
| Rh/C | H₂ (5 atm), Water, 80 °C | Pyridines, Alkylbenzenes | organic-chemistry.org |
| RuCl₃·xH₂O | H₃N-BH₃, 100 °C | Pyridines, Quinolines | organic-chemistry.org |
| Rhodium(I) Complex | H₂, Milder conditions | 3-Substituted Pyridines | nih.gov |
| Cobalt Nanoparticles | H₂, Water | Various Pyridine Derivatives | mdpi.com |
Piperidinone derivatives, particularly 4-piperidones, are versatile intermediates for the synthesis of 4-substituted piperidines. dtic.mil The synthesis often starts with the formation of the piperidinone ring, for example, by the Dieckmann condensation following the addition of a primary amine to two equivalents of an alkyl acrylate. dtic.milyoutube.com Once the N-protected 4-piperidone (B1582916) is obtained, it can be reduced. A simple reduction of the ketone group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding 4-hydroxypiperidine. dtic.mil This alcohol can then be further functionalized. For instance, a patent describes the reduction of 1-benzyl-4-piperidone with sodium borohydride to yield the 4-hydroxy intermediate, which is a precursor for further elaboration. google.com The conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones using zinc in acetic acid is another mild and inexpensive method. organic-chemistry.org
Table 2: Reduction of Piperidinone Derivatives
| Starting Material | Reducing Agent | Product | Reference(s) |
| N-Boc-4-piperidone | Sodium borohydride (NaBH₄) | N-Boc-4-hydroxypiperidine | researchgate.net |
| 3,4-Substituted 2-piperidones | Lithium aluminum hydride (LiAlH₄) | 3,4-Substituted piperidines | dtic.mil |
| 1-Benzyl-4-piperidone | Sodium borohydride (NaBH₄) | 1-Benzyl-4-hydroxypiperidine | google.com |
| N-Acyl-2,3-dihydro-4-pyridone | Zinc/Acetic Acid | N-Acyl-4-piperidone | organic-chemistry.org |
The construction of the piperidine ring can also be achieved through intramolecular cyclization, where a linear precursor containing a nitrogen atom is induced to form the six-membered ring. nih.govacs.org This category encompasses a wide array of chemical transformations. Methods include metal-catalyzed cyclizations, electrophilic cyclizations, and radical cyclizations. nih.govnih.gov For example, an intramolecular hydroamination/cyclization cascade of alkynes can produce the piperidine ring. nih.gov Another modern approach involves the copper-catalyzed intramolecular C-H amination of N-fluoride amides to yield piperidines. acs.org Electroreductive cyclization, where an imine is reacted with a terminal dihaloalkane in a flow microreactor, offers a method that avoids toxic reagents and high temperatures. nih.gov
Table 3: Intramolecular Cyclization Strategies for Piperidine Synthesis
| Cyclization Strategy | Key Precursor Type | Catalyst/Reagent | Reference(s) |
| Reductive Hydroamination | Alkyne with a distal amine | Acid-mediated | nih.gov |
| C-H Amination | N-Fluoride Amide | Copper complexes | acs.org |
| Electroreductive Cyclization | Imine + Terminal Dihaloalkane | Electric Current | nih.gov |
| Aza-Michael Reaction | Amine with α,β-unsaturated carbonyl | Base | nih.gov |
| N-Heterocyclization | Primary Amine + Diol | Cp*Ir complex | organic-chemistry.org |
Intermolecular Condensation and Annulation Reactions for Piperidine Formation
The construction of the piperidine scaffold is a fundamental step in the synthesis of this compound. Intermolecular reactions, where two or more separate molecules combine to form the ring structure, are a common and versatile approach. These methods often involve condensation and annulation reactions.
Annulation, the process of building a new ring onto a pre-existing molecule, is a powerful strategy for piperidine synthesis. nih.gov These reactions can be categorized as two-component or multi-component reactions. nih.gov In two-component intermolecular processes for preparing piperidines, the primary bond formations observed are typically a combination of C-N and C-C bonds or two C-N bonds. nih.gov
One widely utilized method is the [5+1] annulation, which involves the reaction of a five-atom component with a one-atom component to form the six-membered piperidine ring. nih.gov For instance, a hydrogen borrowing [5+1] annulation method has been reported, which proceeds via an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction. nih.gov This approach allows for the stereoselective synthesis of substituted piperidines. nih.gov
Another notable strategy is the aza-Diels-Alder reaction, a type of [4+2] cycloaddition, where a diene reacts with an imine to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. This method has been shown to be effective for creating functionalized piperidines. rsc.org Organocatalytic Mannich reactions followed by reductive cyclization also represent a viable pathway for the one-pot synthesis of 2,3-substituted piperidines through a formal [4+2] cycloaddition. rsc.org
The choice of catalyst and reaction conditions plays a crucial role in the outcome of these reactions. Transition metals like palladium, rhodium, and ruthenium, as well as organocatalysts, have been successfully employed to achieve stereoselective synthesis of piperidines. nih.gov The reaction conditions can also be tuned to favor either [3+2] or [4+2] annulations, providing access to either pyrrolidines or piperidines from the same starting materials. nih.govrsc.org
Introduction of the 4-Tosylmethyl Moiety
Once the piperidine ring is formed, the next critical stage is the introduction of the tosylmethyl group at the C4 position. This involves forming a carbon-carbon bond at this specific location and integrating the tosyl (p-toluenesulfonyl) group.
Strategies for C-C Bond Formation at the Piperidine C4 Position
Creating a C-C bond at the C4 position of the piperidine ring is essential for installing the tosylmethyl substituent. Several synthetic strategies can be employed to achieve this. One common approach involves the use of a 4-piperidone intermediate. dtic.milyoutube.com 4-Piperidones can be synthesized through various methods, including the Dieckmann condensation of an N-substituted bis(2-carboxyethyl)amine derivative, followed by hydrolysis and decarboxylation. dtic.mil These 4-piperidones can then undergo reactions with suitable carbon nucleophiles to form a C-C bond at the C4 position.
For instance, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to a 4-piperidone can introduce a new carbon substituent at the C4 position. Alternatively, Wittig-type reactions or Horner-Wadsworth-Emmons reactions can be used to introduce an alkylidene group at C4, which can be subsequently modified.
Another strategy involves the direct C-H functionalization of a pre-formed piperidine ring. nih.gov While C-H activation at the C2 position is often electronically favored, selective functionalization at the C4 position can be achieved by employing specific catalysts or by sterically blocking the C2 position. nih.gov
Integration of the Tosyl Group via Sulfonylation Reactions
The tosyl group (p-toluenesulfonyl group, Ts) is typically introduced via a sulfonylation reaction. organic-chemistry.org This reaction involves the formation of a sulfonamide or sulfonate ester bond. In the context of synthesizing 4-(tosylmethyl)piperidine, the tosyl group is part of the tosylmethyl moiety, which is introduced as a single unit or constructed stepwise.
If a precursor with a hydroxymethyl group at the C4 position is synthesized, the tosyl group can be introduced by converting the alcohol to a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (B128534). mdpi.comgoogle.com The base serves to neutralize the hydrochloric acid generated during the reaction. mdpi.com Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. mdpi.comresearchgate.net
Alternatively, if the tosylmethyl group is introduced as a single fragment, the sulfonylation has already been performed on the precursor molecule. The synthesis of such precursors often involves the reaction of a suitable starting material with a source of the tosyl group. organic-chemistry.org A variety of methods exist for the synthesis of sulfonamides and sulfonate esters from alcohols, amines, and other functional groups, often employing sulfonyl chlorides or sulfonic anhydrides as the sulfonating agent. organic-chemistry.orgorganic-chemistry.org
Utilization of Tosylmethyl Isocyanide (TosMIC) in Related Synthetic Contexts
Tosylmethyl isocyanide (TosMIC) is a versatile reagent in organic synthesis, known for its ability to form five-membered heterocyclic rings such as oxazoles, imidazoles, and pyrroles. wikipedia.orgnih.gov TosMIC possesses an acidic methylene group flanked by both a sulfonyl and an isocyanide group, making it a potent C-nucleophile after deprotonation. wikipedia.org
While direct application of TosMIC to form the C-C bond at the C4 position of a piperidine ring is not the most common route for this specific target, its reactivity highlights its utility in constructing carbon skeletons. The Van Leusen reaction, for example, utilizes TosMIC to convert ketones into nitriles. wikipedia.org In the synthesis of pyrroles, TosMIC can react with Michael acceptors in a [3+2] cycloaddition manner. nih.gov
The synthesis of TosMIC itself involves the dehydration of N-(p-toluenesulfonylmethyl)formamide. orgsyn.orgchemicalbook.com This precursor is prepared from sodium p-toluenesulfinate, formaldehyde, and formamide. chemicalbook.com The principles of C-C bond formation using TosMIC, particularly its nucleophilic character, are relevant to the broader field of constructing substituted heterocyclic systems.
Salt Formation and Purification Techniques for Hydrochloride Derivatives
The final step in the synthesis is the formation of the hydrochloride salt and its purification. The hydrochloride salt is often preferred for pharmaceutical and research applications due to its increased stability, crystallinity, and water solubility compared to the free base.
The formation of piperidine hydrochloride is typically achieved by treating a solution of the free base, in this case, 4-(tosylmethyl)piperidine, with hydrochloric acid. cdnsciencepub.com This can be done by bubbling anhydrous hydrogen chloride gas through an ethereal solution of the base or by adding an aqueous or alcoholic solution of HCl. cdnsciencepub.com The resulting hydrochloride salt often precipitates from the solution and can be collected by filtration. cdnsciencepub.com
Purification of the hydrochloride salt is crucial to obtain a product of high purity. Crystallization is a common and effective purification method. chemicalbook.com The crude piperidine hydrochloride can be dissolved in a suitable solvent or solvent mixture, such as ethanol (B145695)/diethyl ether, and allowed to cool slowly, leading to the formation of crystals. chemicalbook.com The presence of a small amount of HCl in the crystallization solvent can help to suppress the dissociation of the salt back to the free base. chemicalbook.com The purity of the final product can be assessed by various analytical techniques, including melting point determination and spectroscopic methods.
Reactivity of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring, once deprotonated from its hydrochloride salt, behaves as a typical secondary amine, demonstrating nucleophilic character. It readily participates in a variety of bond-forming reactions.
As a secondary amine, the piperidine nitrogen can be functionalized through reactions with various electrophiles, most notably via N-alkylation and N-acylation. These transformations are fundamental for elaborating the core structure and are widely used in the synthesis of complex piperidine derivatives. mdpi.comnih.gov
N-Alkylation involves the reaction of the free piperidine base with an alkyl halide (e.g., alkyl bromide or iodide) or other alkylating agents. researchgate.net The reaction typically proceeds via an SN2 mechanism. sciencemadness.org A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to scavenge the acid produced during the reaction, driving it to completion. echemi.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. researchgate.net
N-Acylation proceeds similarly, utilizing acylating agents like acid chlorides or anhydrides. The reaction is generally rapid and leads to the formation of a stable amide linkage. Pyridine or another non-nucleophilic base is often used as a catalyst and to neutralize the generated hydrochloric acid.
| Electrophile | Reagent/Conditions | Product Class |
| Benzyl (B1604629) Chloride | K₂CO₃, Acetonitrile, 80°C | N-Benzylpiperidine |
| Methyl Iodide | NaH, DMF, 0°C to RT | N-Methylpiperidine |
| Acetyl Chloride | Triethylamine, DCM, 0°C | N-Acetylpiperidine (Amide) |
| Ethyl Bromoacetate | K₂CO₃, DMF, RT | N-Carboethoxymethylpiperidine |
This table presents illustrative examples of N-alkylation and N-acylation reactions applicable to the 4-(Tosylmethyl)piperidine scaffold.
The secondary amine of the piperidine ring can react with aldehydes and ketones to form enamines. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine, which then dehydrates to an iminium ion. masterorganicchemistry.comysu.edu In the presence of an abstractable α-proton on the carbonyl side, the iminium ion is deprotonated to yield the thermodynamically stable enamine. masterorganicchemistry.com Enamines are versatile synthetic intermediates, serving as nucleophiles in their own right, particularly in alkylation and acylation reactions at the α-carbon. masterorganicchemistry.com
While less common for secondary amines, under specific conditions, reaction with an aldehyde could potentially lead to the formation of an aminal, where two piperidine units are linked to the carbonyl carbon.
| Carbonyl Compound | Conditions | Intermediate | Product Type |
| Cyclohexanone | p-TsOH (cat.), Toluene, reflux | Iminium Ion | Enamine |
| Acetone | Mild Acid (e.g., H⁺) | Iminium Ion | Enamine |
| Benzaldehyde | p-TsOH (cat.), Toluene, reflux | Iminium Ion | Enamine |
This table illustrates the formation of enamines from the reaction of 4-(Tosylmethyl)piperidine with various carbonyl compounds.
While the starting material is an unprotected secondary amine, the N-substituted derivatives prepared via alkylation or acylation can be considered as protected forms of the piperidine. The liberation of the secondary amine from these derivatives is a key synthetic step. The choice of deprotection strategy depends on the nature of the N-substituent.
N-Benzyl Group: The benzyl group is a common protecting group for amines and can be efficiently removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).
N-Acyl Group: Amide bonds are robust but can be cleaved under harsh acidic or basic hydrolysis conditions, which might affect other functional groups in the molecule.
N-Boc Group: Should a tert-butoxycarbonyl (Boc) group be introduced, it can be easily removed with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (B109758) (DCM).
Reactivity of the Tosylmethyl Group
The tosylmethyl group (-CH₂Ts) is a powerful functional handle due to the strong electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group. wikipedia.org This influences the reactivity of both the adjacent methylene protons and the sulfonyl group itself.
The sulfonyl group significantly increases the acidity of the protons on the adjacent methylene carbon (the α-carbon). These protons can be abstracted by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a stabilized carbanion. wikipedia.orglibretexts.orglibretexts.org A carbanion is a potent nucleophile where carbon bears a negative charge and an unshared pair of electrons. wikipedia.orglibretexts.org
The resulting α-sulfonyl carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. libretexts.orglibretexts.org This nucleophilic intermediate can react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds at the C-4 position of the piperidine ring. youtube.comyoutube.com This reactivity provides a powerful method for introducing complex substituents. youtube.comyoutube.com
| Base | Electrophile | Product Structure |
| n-BuLi | Methyl Iodide (CH₃I) | 4-(1-Tosylethyl)piperidine |
| LDA | Benzaldehyde (PhCHO) | 4-(2-Hydroxy-2-phenyl-1-tosylethyl)piperidine |
| n-BuLi | Cyclohexanone | 4-(1-(1-Hydroxycyclohexyl)-1-tosylmethyl)piperidine |
| n-BuLi | Ethyl Chloroformate (ClCO₂Et) | Ethyl 2-tosyl-2-(piperidin-4-yl)acetate |
This table provides examples of carbanion formation from 4-(Tosylmethyl)piperidine and subsequent reaction with various electrophiles.
While the tosylate group (-OTs) is an excellent leaving group in nucleophilic substitution reactions, the tosyl group (-SO₂R) attached directly to a carbon in a sulfone is generally not. masterorganicchemistry.comlibretexts.orglibretexts.org It does not depart as a stable anion in typical SN2 reactions. However, the entire sulfonyl group can be removed under specific reductive conditions. This process, known as reductive desulfonylation, is a key transformation for this class of compounds.
Common methods for reductive desulfonylation include the use of dissolving metal reductants (e.g., sodium amalgam, Na/Hg), samarium(II) iodide (SmI₂), or catalytic hydrogenation under certain conditions. This reaction pathway effectively replaces the tosyl group, and often the entire tosylmethyl moiety, with hydrogen or another simple group, making it a useful step in multi-step synthesis.
Furthermore, while not a direct leaving group, the sulfone can be eliminated under specific reaction sequences, such as the Ramberg–Bäcklund reaction. This would require prior α-halogenation of the tosylmethyl group, which upon treatment with a strong base, would form an episulfone intermediate that extrudes sulfur dioxide (SO₂) to form an alkene.
Functional Group Interconversions on the Methylenic Carbon
The methylenic carbon, situated between the piperidine ring and the electron-withdrawing tosyl group, is a key site for chemical modification. The sulfonyl group stabilizes an adjacent carbanion, allowing for deprotonation with a strong base, followed by reaction with various electrophiles. This enables a wide array of functional group interconversions, transforming the simple tosylmethyl group into more complex side chains.
A primary transformation is the alkylation of the methylenic carbon. This process typically involves two steps: deprotonation to form a nucleophilic carbanion, followed by reaction with an alkylating agent. Strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly employed in anhydrous solvents like tetrahydrofuran (B95107) (THF) at low temperatures to generate the anion of the N-protected 4-(tosylmethyl)piperidine. This anion readily reacts with electrophiles like alkyl halides (e.g., methyl iodide, benzyl bromide) to form a new carbon-carbon bond. This method allows for the introduction of diverse alkyl and arylmethyl substituents at the carbon alpha to the sulfonyl group.
Beyond simple alkylation, the generated carbanion can participate in addition reactions with carbonyl compounds. Reaction with aldehydes or ketones yields β-hydroxy sulfones, which are valuable synthetic intermediates themselves. These reactions effectively convert the tosylmethyl group into a longer chain containing a hydroxyl functionality, significantly increasing the molecular complexity.
The tosyl group can also be displaced entirely through nucleophilic substitution, although this is less common than reactions involving the activated methylenic protons.
Table 1: Representative Conditions for Alkylation of the Methylenic Carbon
| Starting Material | Base | Electrophile | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| N-Boc-4-(tosylmethyl)piperidine | n-BuLi | CH3I | THF | -78 °C to rt | N-Boc-4-(1-tosylethyl)piperidine | ~90 |
| N-Boc-4-(tosylmethyl)piperidine | LDA | PhCH2Br | THF | -78 °C to rt | N-Boc-4-(1-tosyl-2-phenylethyl)piperidine | ~85 |
| N-Boc-4-(tosylmethyl)piperidine | n-BuLi | Benzaldehyde | THF | -78 °C | N-Boc-4-(1-hydroxy-1-phenyl-2-tosylethyl)piperidine | ~80 |
Ring-Opening and Rearrangement Processes Involving the Piperidine Core
The structure of 4-(tosylmethyl)piperidine allows for several rearrangement and ring-forming reactions, particularly when the piperidine nitrogen and the tosylmethyl group are suitably modified to react intramolecularly. These processes can lead to the formation of novel spirocyclic and bicyclic systems.
Intramolecular Cyclization to Form Spirocycles
One of the most significant rearrangement processes is the formation of spirocycles. This transformation can be achieved by first functionalizing the piperidine nitrogen with a chain containing an electrophilic group, such as a haloalkyl moiety. For example, N-alkylation with a dihaloalkane like 1,3-dibromopropane (B121459) can be followed by an intramolecular cyclization. Upon treatment with a strong base, the tosylmethyl group is deprotonated, and the resulting carbanion acts as an internal nucleophile, displacing the second halide on the N-substituent. This sequence results in the formation of a new ring fused at the C4 position of the piperidine, creating a spirocyclic system such as a 2-azaspiro[4.5]decane derivative. The tosyl group remains in the product, where it can be removed or used for further transformations.
Ramberg-Bäcklund Rearrangement
A more profound rearrangement of the piperidine core can be achieved through the Ramberg-Bäcklund reaction. wikipedia.orgorganic-chemistry.orgchemistry-chemists.com This reaction converts an α-halosulfone into an alkene through the extrusion of sulfur dioxide (SO₂). wikipedia.org To apply this to 4-(tosylmethyl)piperidine, the methylenic carbon must first be halogenated, for instance, by treating the N-protected sulfone with a base and a halogen source like N-chlorosuccinimide (NCS). Subsequent treatment with a strong base (e.g., potassium tert-butoxide) initiates the rearrangement. In this cascade, a proton is abstracted from a carbon adjacent to the sulfone (C3 or C5 of the piperidine ring), generating a carbanion that attacks the α-halomethyl-sulfonyl carbon to form a transient, strained bicyclic episulfone (a thiirane (B1199164) dioxide intermediate). organic-chemistry.org This intermediate is unstable and spontaneously eliminates SO₂, resulting in the formation of a new carbon-carbon double bond and a significant rearrangement of the piperidine skeleton to a bicyclic alkene. wikipedia.org This process represents a powerful method for transforming the piperidine ring into a strained bicyclic system.
Table 2: Plausible Rearrangement Reactions and Products
| Reaction Type | Key Reagents | Intermediate/Precursor | General Product Structure |
|---|---|---|---|
| Intramolecular Spirocyclization | 1. Dihaloalkane (e.g., Br(CH2)3Br) 2. Strong Base (e.g., NaH) | N-(3-bromopropyl)-4-(tosylmethyl)piperidine | 2-Tosyl-2-azaspiro[4.5]decane |
| Ramberg-Bäcklund Rearrangement | 1. Base + Halogen Source (e.g., LDA, NCS) 2. Strong Base (e.g., KOtBu) | N-Boc-4-(chloro-tosylmethyl)piperidine | N-Boc-2-azabicyclo[4.1.0]hept-1(6)-ene |
These transformations highlight the synthetic versatility of this compound as a scaffold for constructing complex nitrogen-containing molecules. The ability to perform functional group interconversions at the exocyclic methylenic carbon, coupled with the potential for profound skeletal rearrangements of the piperidine core, makes it a valuable building block in medicinal and synthetic organic chemistry.
Role as a Versatile Synthetic Building Block
The utility of pre-functionalized piperidines like this compound is evident in their application as building blocks for intricate molecular designs. This approach bypasses the often challenging and low-yield methods of constructing the piperidine ring from scratch.
Spirocyclic piperidines, which feature a common carbon atom connecting the piperidine ring to another ring system, have gained significant popularity in drug discovery programs as they introduce three-dimensionality into molecular scaffolds. researchgate.net Syntheses have been developed for various N-protected methyl-substituted spirocyclic systems, including piperidine-azetidine and piperidine-pyrrolidine rings. nih.gov These methods often involve creating two differentiated sites (protected secondary amines) that allow for selective further functionalization. nih.gov
Key strategies for constructing these spirocycles include:
Nitrile Lithiation/Alkylation: This method has been successfully used to access methyl-substituted spiroazetidine systems. nih.gov
1,4-Addition Reactions: The synthesis of methyl-substituted spiropyrrolidines can be achieved through 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. nih.gov
Castagnoli–Cushman Reaction: A variant of this three-component reaction can produce unsaturated spirocyclic lactams, which, after hydrogenation and subsequent reduction, yield 2-spiro piperidine building blocks. researchgate.net
Dearomatizing Spirocyclization: Another advanced method involves the treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride, which induces an intramolecular nucleophilic attack to form spirocyclic dihydropyridines. These intermediates can be converted into valuable spirocyclic piperidines. researchgate.net
These synthetic routes underscore the importance of having a pre-formed, functionalizable piperidine ring to serve as the foundation for building these complex spiro-architectures.
The direct C-H functionalization of the piperidine ring is a powerful strategy for creating a library of analogues with varied substitution patterns. nih.gov Research has demonstrated that the site-selectivity of these reactions can be meticulously controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov This allows for the targeted synthesis of C2, C3, or C4 substituted piperidines, which can serve as positional analogues of known pharmaceuticals like methylphenidate. nih.gov
For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to achieve remarkable regioselectivity. The specific outcomes of these functionalizations are detailed in the table below.
| N-Protecting Group | Catalyst | Functionalization Position |
| N-Boc | Rh₂(R-TCPTAD)₄ | C2 |
| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 |
| Data sourced from a study on the synthesis of methylphenidate analogues. nih.gov |
Furthermore, 3-substituted analogues can be prepared indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, followed by a regio- and stereoselective ring-opening of the resulting cyclopropane. nih.gov These methods highlight the sophisticated strategies available for diversifying the substitution patterns on a piperidine core.
Derivatization for Novel Chemical Scaffolds
The derivatization of the piperidine scaffold extends beyond simple substitution to the creation of novel, conformationally constrained heterocyclic systems. These advanced structures are of high interest in medicinal chemistry for their potential to improve pharmacokinetic properties. enamine.net
The piperidine ring can be incorporated into more rigid structures through the formation of fused and bridged bicyclic systems. nih.gov Bridged piperidines are present in numerous biologically active natural products, such as morphine and scopolamine. nih.gov Synthetic strategies that introduce one- or two-carbon bridges onto the piperidine ring provide a means of conformational control, which can be a critical factor in modulating biological activity. nih.gov This systematic approach to modifying the piperidine ring can be adapted to various pharmaceutical classes, offering a route to novel antagonists and modulators of biological targets. nih.gov
Creating spatially defined molecular architectures is a key goal in modern drug design. Bridged piperidine moieties enhance the three-dimensional character (sp³ character) of a molecule, a feature that can lead to improved physicochemical properties for drug candidates. nih.gov The conformational restriction imposed by bridging the piperidine ring can lock the molecule into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target. nih.gov This control over the spatial arrangement of functional groups is a powerful tool for optimizing ligand-receptor interactions.
Stereoselective Synthesis and Chiral Induction
Given that the biological activity of chiral molecules often resides in a single enantiomer, the stereoselective synthesis of substituted piperidines is of paramount importance. google.com Methodologies have been developed to control the stereochemical outcome of reactions involving the piperidine ring. This can involve the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a subsequent transformation before being removed. Another approach is the use of chiral catalysts that can induce enantioselectivity in a reaction.
While specific examples detailing chiral induction starting directly from this compound are not broadly documented in the provided search results, the general principles of stereoselective synthesis are widely applied to piperidine chemistry. nih.govyoutube.com For example, the stereoselective addition of reagents to a precursor can be controlled to produce a specific diastereomer. nih.gov The development of such stereoselective methods is crucial for accessing enantiomerically pure substituted piperidines for use in the synthesis of pharmaceuticals. google.com
Asymmetric Transformations Involving the Piperidine Ring System
The creation of chiral piperidines from achiral or racemic precursors is a cornerstone of modern medicinal chemistry. While specific asymmetric transformations starting directly from this compound are not extensively documented, several state-of-the-art methodologies for the asymmetric synthesis and functionalization of piperidine rings are applicable. These strategies highlight potential pathways for converting the title compound into valuable chiral building blocks.
One powerful approach is the catalytic asymmetric [4+2] annulation of imines with allenes, a method that constructs the piperidine ring with high enantioselectivity. nih.gov This reaction, catalyzed by chiral phosphines, provides a direct route to highly functionalized piperidine derivatives. nih.gov Another significant strategy involves biocatalysis. Multi-enzymatic and chemo-enzymatic methods have been developed to prepare piperidines with multiple stereocenters from achiral precursors in a minimal number of steps. researchgate.net A key step in this approach is a highly enantioselective transamination that generates optically pure enamine or imine intermediates (ee >99%), which are then reduced diastereoselectively. researchgate.net
Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines represents another efficient method for producing chiral 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov This protocol has been successfully applied to synthesize the core scaffold of the anti-angiolipoma drug avacopan, demonstrating its utility in creating pharmaceutically relevant molecules. nih.gov Furthermore, the concept of "memory of chirality" has been exploited in the asymmetric synthesis of piperidines featuring adjacent quaternary-tertiary stereocenters. nih.gov This method uses an intramolecular SN2' cyclization of α-amino ester enolates to achieve outstanding diastereo- and enantioselectivity. nih.gov
These diverse methodologies underscore the potential for developing asymmetric transformations for substrates like 4-(tosylmethyl)piperidine. By protecting the piperidine nitrogen and leveraging these catalytic systems, it would be theoretically possible to introduce chirality onto the piperidine ring, for instance, via asymmetric deprotonation and subsequent electrophilic quench or through catalytic C-H functionalization using a chiral catalyst system.
Table 1: Selected Asymmetric Methodologies for Piperidine Synthesis
| Methodology | Catalyst/Reagent | Key Intermediate | Stereochemical Outcome | Ref. |
| [4+2] Annulation | Chiral Phosphine | Iminium Zwitterion | High Enantioselectivity | nih.gov |
| Biocatalytic Synthesis | Transaminase / Imine Reductase | Enamine/Imine | ee >99%, dr 98:2 | researchgate.net |
| Cyclizative Aminoboration | Copper / Chiral Ligand (Ph-BPE) | Unsaturated Hydroxylamine Ester | 94-96% ee | nih.gov |
| Intramolecular SN2' Cyclization | Chiral α-Amino Ester Enolate | Allylic Leaving Group | Excellent Diastereo- and Enantioselectivity | nih.gov |
Diastereoselective Reactions Mediated by Tosyl-Containing Reagents
The diastereoselective functionalization of an existing piperidine ring allows for the precise spatial arrangement of substituents, which is critical for modulating biological activity. The tosylmethyl group at the C4 position of the piperidine ring can serve as a significant steric directing group, influencing the stereochemical outcome of reactions at other positions on the ring, particularly at the C2, C3, C5, and C6 positions.
A prominent and modern strategy for such functionalization is photoredox-catalyzed α-amino C-H arylation. nih.govchemrxiv.org This method has been shown to be highly effective for the diastereoselective elaboration of highly substituted piperidine derivatives. escholarship.orgnih.gov In this process, an iridium-based photoredox catalyst facilitates the reaction between the piperidine substrate and an electron-deficient cyano(hetero)arene. nih.govchemrxiv.org The reaction proceeds through a rapid C-H arylation followed by a slower epimerization process, which ultimately leads to a high diastereomeric ratio of the thermodynamically more stable product. escholarship.orgnih.govchemrxiv.org For a substrate like N-protected 4-(tosylmethyl)piperidine, C-H functionalization would likely occur at the α-amino positions (C2 and C6). The bulky 4-substituent would be expected to direct the incoming aryl group to the trans position to minimize steric strain, leading to a high diastereoselectivity. The observed distribution of diastereomers in these reactions often corresponds to the thermodynamic ratio of isomers, as confirmed by Density Functional Theory (DFT) calculations. nih.govchemrxiv.org
Another approach to achieving diastereoselectivity is through the reduction of piperidine-derived intermediates. For instance, the diastereoselective synthesis of 4-hydroxy piperidines has been achieved through the reduction of bicyclic lactam intermediates. nih.gov The addition of a hydride reagent occurs from the less sterically hindered face, opposite to existing substituents, thereby controlling the stereochemistry of the newly formed chiral center. nih.gov Similarly, a diastereoselective deprotonation-electrophilic quenching sequence has been used to install substituents on a piperidine ring with high stereocontrol. nih.gov While the tosyl group itself is not the "reagent" mediating these transformations, its steric bulk and electronic properties as part of the 4-(tosylmethyl) substituent are crucial in directing the stereochemical course of reactions on the piperidine ring, making it an indispensable controller of diastereoselectivity.
Table 2: Examples of Diastereoselective Functionalization of Piperidines
| Reaction Type | Substrate Type | Reagents/Catalyst | Key Feature for Selectivity | Diastereomeric Ratio (dr) | Ref. |
| C-H Arylation | Substituted Piperidines | Ir(ppy)3, Cyano(hetero)arene | Thermodynamic equilibration via epimerization | High to Excellent (e.g., >95:5) | escholarship.orgnih.gov |
| Amide/Hemiaminal Reduction | Bicyclic Lactam | BH3·DMS | Hydride addition to the less hindered face | Major diastereoisomer formed | nih.gov |
| C-H Amination | Aliphatic Azides | Iron Dipyrrinato Complex | Catalyst ligand tuning (e.g., phenoxide) | High syn selectivity | nih.gov |
Mechanistic and Theoretical Investigations of this compound
The study of piperidine derivatives is of significant interest in medicinal and materials chemistry due to their prevalence in bioactive molecules and their utility as synthetic building blocks. This article focuses on the chemical compound this compound, exploring its mechanistic and theoretical underpinnings. While specific research on this exact compound is limited, this report draws upon established principles and studies of closely related piperidine structures to provide a comprehensive overview.
Emerging Research Avenues and Future Prospects
Development of Novel Catalytic Approaches for Synthesis of Piperidine (B6355638) Scaffolds
The construction of the piperidine ring is a central theme in organic synthesis, with ongoing research dedicated to discovering more efficient and selective catalytic methods. Traditional approaches are increasingly being supplanted by advanced catalytic systems that offer significant improvements in yield, stereocontrol, and substrate scope.
Recent breakthroughs include the application of biocatalysis , where enzymes are used to mediate key transformations under mild conditions. For instance, researchers have successfully immobilized Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes to catalyze the multicomponent synthesis of piperidine derivatives. rsc.org This biocatalyst not only demonstrates high efficiency but is also reusable for up to ten consecutive cycles, highlighting its potential for sustainable industrial applications. rsc.org Another chemo-enzymatic strategy combines chemical synthesis with biocatalysis, using an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines, providing a flexible route to important pharmaceutical precursors like those for Niraparib. nih.gov
In the realm of metal catalysis , new systems are being developed to overcome long-standing challenges in piperidine synthesis. A team from Scripps Research and Rice University has introduced a two-stage process that combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling, creating a modular approach to building complex piperidines that avoids expensive precious metals like palladium. news-medical.net Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce enantioenriched 3-substituted piperidines, which are precursors to drugs such as Preclamol and Niraparib. acs.org Furthermore, a novel surface single-atom alloy (SSAA) catalyst, Ru₁CoNP/HAP, has been developed for the sustainable production of piperidine from the biomass-derived platform chemical furfural (B47365), achieving yields up to 93% under mild conditions. nih.gov
| Catalytic Approach | Catalyst Example | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Immobilized CALB | Multicomponent reaction for piperidine synthesis | High yield, reusability, mild conditions | rsc.org |
| Chemo-enzymatic | Amine Oxidase / Ene Imine Reductase | Asymmetric dearomatization of activated pyridines | Precise stereochemical control, access to chiral drugs | nih.gov |
| Metal-Catalyzed Cross-Coupling | Nickel Electrocatalysis | Radical cross-coupling of functionalized piperidines | Avoids precious metals, modular, cost-effective | news-medical.net |
| Asymmetric Metal Catalysis | Rhodium Complex | Asymmetric carbometalation of dihydropyridines | High enantioselectivity, access to 3-substituted piperidines | acs.org |
| Single-Atom Alloy Catalysis | Ru₁CoNP/HAP | Amination and rearrangement of furfural | Sustainable feedstock, high yield, mild conditions | nih.gov |
Exploration of New Chemical Transformations Utilizing the Tosylmethyl Moiety
The tosylmethyl group, particularly in the form of p-Tosylmethyl isocyanide (TosMIC), is a uniquely versatile reagent in organic synthesis. organic-chemistry.org While its use in the Van Leusen reaction to convert ketones into nitriles or to synthesize heterocycles like oxazoles and pyrroles is well-established, new research continues to uncover novel transformations. organic-chemistry.orgresearchgate.net
The reactivity of TosMIC extends beyond its role as a C-N=C synthon. organic-chemistry.org Recent studies have explored its utility in more complex cascade reactions and as a source for different functional groups. For example, TosMIC has been employed as a "two-atom synthon" in a neighboring group assistance strategy for imidazole (B134444) synthesis. acs.org Researchers have also demonstrated that under specific conditions, TosMIC can act as a sulfonylating agent in reactions with α-bromocarbonyl compounds, an unexpected reactivity pathway. acs.org
Furthermore, the tosylmethyl group itself is a target for novel chemical manipulations. A significant development is the mild, one-step oxidation of TosMIC to tosylmethylisocyanate. researchgate.net This transformation makes a highly reactive and bifunctional molecule readily available, opening up new synthetic possibilities. The resulting isocyanate can react with carboxylic acids to form tosylmethylamides, which can then undergo further substitution reactions with organometallic reagents, providing a new route to complex amides. researchgate.net The tosylmethyl group in these amides can be metallated, leading to an elimination-addition sequence that ultimately furnishes rare alkoxymethylamides. researchgate.net These emerging transformations highlight the latent potential of the tosylmethyl moiety for constructing diverse and complex molecular architectures. researchgate.net
| Reagent | Transformation | Description | Reference |
|---|---|---|---|
| p-Tosylmethyl isocyanide (TosMIC) | Cascade Heterocycle Synthesis | Used in multi-step, one-pot reactions to build complex fused heterocycles like pyrroles and imidazoles. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| p-Tosylmethyl isocyanide (TosMIC) | Sulfonylating Agent | Reacts with α-bromocarbonyl compounds to transfer the tosyl group. | acs.org |
| p-Tosylmethyl isocyanide (TosMIC) | Oxidation to Isocyanate | A one-step oxidation creates tosylmethylisocyanate, a highly reactive bifunctional reagent. researchgate.net | researchgate.net |
| Tosylmethylamides | Substitution/Rearrangement | Reaction with organometallic reagents leads to the formation of alkoxymethylamides via an unusual mechanism. researchgate.net | researchgate.net |
Integration in Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic efficiency and green chemistry. researchgate.net The synthesis of piperidine scaffolds is particularly well-suited to MCR strategies, allowing for the rapid generation of molecular diversity from simple building blocks. taylorfrancis.comresearchgate.net
Several classic and modern MCRs are employed for constructing highly functionalized piperidines. The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, remains a vital method. mdpi.com More recent protocols describe one-pot, three-component transformations using catalysts like tetrabutylammonium (B224687) tribromide (TBATB) or ZrOCl₂·8H₂O to produce complex piperidine derivatives. taylorfrancis.com An efficient pseudo five-component reaction has also been developed, combining aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid to generate structurally diverse piperidines. acs.org
The tosylmethyl group, via TosMIC, is also a key player in MCRs, particularly for synthesizing other heterocyclic systems. researchgate.net The van Leusen three-component reaction, for example, is a powerful method for creating pyrrole (B145914) rings. researchgate.net A more recent innovation is the Ugi-tetrazole/Huisgen sequence, a metal-free MCR protocol for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. rug.nl This sequence begins with a four-component Ugi reaction involving an amine (like piperidine), an aldehyde, an isocyanide, and trimethylsilylazide to form a tetrazole intermediate, which then undergoes a Huisgen cycloaddition. rug.nl Such MCR-based approaches significantly shorten synthetic routes and allow for the creation of large libraries of compounds for drug discovery screening. researchgate.netrug.nl
| MCR Name/Type | Components | Product Scaffold | Key Feature | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine (can be converted to Piperidine) | Classic, pseudo four-component reaction. | mdpi.com |
| Doebner Reaction | Aromatic amine, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | Used for synthesizing quinoline-based structures. mdpi.com | mdpi.com |
| Pseudo Five-Component Reaction | Aromatic aldehyde, Ammonium acetate, β-Nitrostyrene, Meldrum's acid | Highly functionalized piperidines | High structural complexity in a single step. | acs.org |
| Ugi-Tetrazole/Huisgen Sequence | Amine, Aldehyde, Isocyanide, Azide (TMS-N₃) | 1,3,4-Oxadiazoles | Metal-free, sequential MCR for complex heterocycles. rug.nl | rug.nl |
Sustainable and Green Chemistry Methodologies for Synthesis and Derivatization
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact, focusing on waste reduction, use of renewable resources, and elimination of hazardous substances. stmjournals.com The synthesis of piperidines and the derivatization of related compounds are active areas for the implementation of these sustainable practices.
A major focus is the replacement of petrochemical feedstocks with renewable ones. The synthesis of piperidine from biomass-derived furfural using a Ru₁CoNP/HAP catalyst is a prime example of this shift toward a circular chemical economy. nih.gov The choice of solvent is another critical factor. Research has shown that greener solvents like ethanol (B145695) can accelerate the rate of piperidine synthesis in MCRs compared to more toxic solvents like methanol (B129727). ajgreenchem.com Efforts are also underway to develop solvent-free reaction conditions, which drastically reduce waste and simplify purification. For the tosylation of materials like cellulose, eco-friendly solvent systems such as NaOH-urea have been successfully developed. rsc.org
Catalyst design is central to green chemistry. The development of recyclable catalysts, such as the magnetically separable lipase catalyst (CALB@MHNTs), minimizes waste and cost. rsc.org In solid-phase peptide synthesis (SPPS), where piperidine is traditionally used in large quantities for Fmoc deprotection, greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) are being identified to reduce the process mass intensity (PMI), a key metric of waste generation. rsc.orgrsc.org These methodologies collectively aim to make the synthesis and derivatization of piperidine-containing compounds more efficient, safer, and environmentally benign. nih.govresearchgate.net
| Green Chemistry Principle | Methodology/Approach | Example | Sustainability Benefit | Reference |
|---|---|---|---|---|
| Use of Renewable Feedstocks | Biomass Conversion | Synthesis of piperidine from furfural. | Reduces reliance on fossil fuels. | nih.gov |
| Safer Solvents | Solvent Replacement | Using ethanol instead of methanol in MCRs for piperidine synthesis. ajgreenchem.com | Reduces toxicity and improves reaction kinetics. | ajgreenchem.com |
| Waste Prevention | Recyclable Catalysts | Immobilized lipase on magnetic nanotubes for piperidine synthesis. rsc.org | Minimizes catalyst waste and allows for continuous processing. | rsc.org |
| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of highly substituted piperidines. acs.org | Maximizes incorporation of starting materials into the final product. | acs.org |
| Design for Degradation/Replacement | Reagent Substitution | Replacing piperidine with DEAPA for Fmoc removal in SPPS. rsc.org | Reduces the use of a hazardous reagent in large-scale synthesis. | rsc.org |
Q & A
Basic: What are the standard synthetic routes for preparing 4-(Tosylmethyl)piperidine hydrochloride?
Answer:
The synthesis typically involves reacting a piperidine derivative (e.g., 4-methylpiperidine) with tosyl chloride (4-methylbenzenesulfonyl chloride) under basic conditions. Triethylamine or sodium hydroxide is used to neutralize HCl byproducts. The reaction is carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere to prevent hydrolysis. Purification is achieved via recrystallization (using ethanol or acetone) or silica gel chromatography (e.g., chloroform:methanol:ammonia = 96:4:0.4). Yield optimization requires precise stoichiometry and temperature control (reflux at 60–80°C for 2–4 hours) .
Advanced: How can reaction conditions be optimized to minimize by-products such as sulfonamide derivatives or over-tosylation?
Answer:
- Stoichiometry: Maintain a 1:1 molar ratio of piperidine to tosyl chloride to avoid di-tosylation. Excess tosyl chloride increases side reactions.
- Temperature: Lower temperatures (0–5°C) reduce kinetic side products, while gradual warming ensures complete reaction.
- Solvent: Use aprotic solvents (e.g., THF) to suppress hydrolysis. Anhydrous conditions are critical.
- Monitoring: Employ TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track progress. Adjust eluent polarity during column chromatography to separate unreacted starting materials.
- Work-up: Quench excess tosyl chloride with ice-cold water and extract with ethyl acetate to isolate the product .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- 1H NMR: Expected signals include a singlet for tosyl methyl protons (δ 2.4–2.5 ppm), piperidine ring protons (δ 1.5–2.8 ppm), and aromatic protons (δ 7.2–7.8 ppm for tosyl group). Splitting patterns confirm substitution on the piperidine ring.
- FTIR: Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (asymmetric stretch) confirm sulfonyl groups.
- Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 274.1 (C₁₃H₂₀ClNO₂S) .
Advanced: How to resolve discrepancies in reported reaction yields (e.g., 60% vs. 85%) for similar protocols?
Answer:
- Variable Analysis: Compare solvent purity (anhydrous vs. technical grade), reaction time, and base strength (triethylamine vs. NaOH).
- Reproducibility: Conduct controlled replicates with inert atmosphere (N₂/Ar) to exclude moisture.
- Side-Reaction Identification: Use LC-MS to detect intermediates (e.g., hydrolyzed tosyl chloride or di-substituted piperidine). Adjust quenching steps to minimize degradation .
Advanced: Design a multi-step synthesis using this compound as an intermediate for a bioactive molecule.
Answer:
- Step 1: Tosylation of piperidine (as above).
- Step 2: Nucleophilic substitution (e.g., replace tosyl group with a benzoyl moiety via SN2 using K₂CO₃ in DMF).
- Step 3: Functionalize the piperidine nitrogen via reductive amination (e.g., formaldehyde/NaBH₃CN) to introduce methyl groups.
- Step 4: Purify intermediates via preparative HPLC (C18 column, acetonitrile/water gradient). Validate each step with HRMS and 2D NMR (COSY, HSQC) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, goggles, and lab coats.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of HCl vapors.
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal. Store hygroscopic derivatives in desiccators .
Advanced: How to investigate the compound’s role in a reaction mechanism (e.g., nucleophilic vs. electrophilic behavior)?
Answer:
- Isotopic Labeling: Replace hydrogen with deuterium at reactive sites (e.g., piperidine N–H) to track bond cleavage via MS.
- Kinetic Studies: Measure rate constants under varying pH and temperatures. A pH-dependent rate suggests protonation steps.
- Trapping Intermediates: Use TEMPO or other radical scavengers to identify transient species. Analyze via EPR spectroscopy .
Advanced: Strategies to purify hygroscopic or thermally unstable derivatives of this compound.
Answer:
- Low-Temperature Crystallization: Use ice-cold ethanol or acetone to precipitate the compound.
- Solid-Phase Extraction (SPE): Employ C18 cartridges with methanol/water gradients.
- Lyophilization: For aqueous solutions, freeze-dry under vacuum to avoid decomposition.
- Inert Atmosphere: Use Schlenk lines for moisture-sensitive derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
